N-2 methylundecylamine
Description
Properties
Molecular Formula |
C12H27N |
|---|---|
Molecular Weight |
185.35 g/mol |
IUPAC Name |
2-methylundecan-1-amine |
InChI |
InChI=1S/C12H27N/c1-3-4-5-6-7-8-9-10-12(2)11-13/h12H,3-11,13H2,1-2H3 |
InChI Key |
YYQIXLJECIKTSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights several amines with structural or functional similarities, though none are direct analogs of "N-2 methylundecylamine." Key examples include:
Table 1: Structural and Functional Comparisons
Key Differences:
Substitution Patterns: N,N-Dimethyl-2-phenethylamine (aromatic) and N-Methyldiethanolamine (aliphatic, hydroxylated) differ starkly in polarity and reactivity compared to hypothetical "this compound," which would likely be a long-chain aliphatic amine. 2-Methylimidazole (heterocyclic) has distinct electronic properties due to its aromatic ring, unlike linear aliphatic amines .
Toxicity and Safety: 2-Methylimidazole lacks comprehensive toxicological data, while N-Methyldiethanolamine is well-studied for industrial safety .
Applications: N-Methyldiethanolamine is used in gas scrubbing, whereas N-Methylalanine is primarily a research compound .
Preparation Methods
Reaction Mechanism and Conditions
Alkylation of primary or secondary amines with halogenated alkanes is a direct method for synthesizing tertiary amines. For N-2 methylundecylamine, this involves reacting 1-chloroundecane with methylamine or dimethylamine under basic conditions. The general reaction is:
Phase transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity by facilitating the migration of ionic species between phases.
Optimization Strategies
-
Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile improve reaction rates by stabilizing intermediates.
-
Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.
-
Base Choice : Potassium hydroxide or sodium hydride ensures efficient deprotonation of the amine.
Table 1: Alkylation of Methylamine with 1-Chloroundecane
Reductive Methylation Using Formaldehyde and Hydrogen
Catalytic Hydrogenation Pathway
Reductive methylation employs formaldehyde as the methylating agent and hydrogen gas as the reductant in the presence of transition metal catalysts. The reaction proceeds via imine formation followed by hydrogenation:
Raney nickel (Ni-Al alloy) is the most effective catalyst, achieving yields >90% under optimized conditions.
Critical Parameters
Table 2: Reductive Methylation of Undecylamine
| Catalyst | H₂ Pressure (MPa) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Raney Ni | 2.1 | 115 | 93 |
| Ni/Cu | 1.8 | 110 | 88 |
Eschweiler-Clarke Reaction for Tertiary Amine Synthesis
Classic Methylation Protocol
The Eschweiler-Clarke reaction utilizes formic acid and formaldehyde to methylate primary or secondary amines. For this compound, undecylamine reacts with excess reagents:
This method avoids metal catalysts but requires careful control of stoichiometry to prevent over-methylation.
Limitations and Advancements
Table 3: Eschweiler-Clarke Reaction Efficiency
| Reagent Ratio (Amine:HCHO:HCOOH) | Time (h) | Yield (%) |
|---|---|---|
| 1:3:3 | 24 | 76 |
| 1:4:4 (Microwave) | 3 | 82 |
Reduction of Nitriles and Imines
Nitrile Reduction Pathway
Nitriles (e.g., undecylnitrile) can be reduced to primary amines using LiAlH₄, followed by methylation:
This two-step process is less efficient (65–75% yield) due to intermediate purification challenges.
Direct Imine Hydrogenation
Imines derived from formaldehyde and undecylamine are hydrogenated using Pt/C or Pd/C catalysts. While selective, high catalyst costs limit industrial application.
Comparative Analysis of Methods
Efficiency and Scalability
Q & A
Q. What are the established synthetic pathways for N-2 methylundecylamine, and what analytical techniques are recommended for verifying its purity and structure?
Methodological Answer: Synthesis typically involves alkylation of methylamine with undecyl bromide under controlled pH and temperature. Key steps include:
- Reflux conditions : Optimize at 80–100°C with a nitrogen atmosphere to prevent oxidation.
- Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).
- Characterization :
- NMR spectroscopy (¹H, ¹³C) to confirm branching and methyl group positions.
- GC-MS for purity assessment (>98%) and molecular ion peak validation (expected m/z: 199.3).
- FT-IR to identify amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
Reference : General protocols align with synthetic chemistry best practices for amine derivatives, as outlined in medicinal chemistry guidelines .
Q. How can researchers optimize reaction conditions for synthesizing this compound while minimizing byproducts?
Methodological Answer: Byproduct formation (e.g., dialkylated amines) can be mitigated through:
- Stoichiometric control : Use a 1:1.2 molar ratio of methylamine to undecyl bromide to limit over-alkylation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of methylamine.
- Temperature modulation : Lower temperatures (40–60°C) reduce side reactions but may require longer reaction times (24–48 hrs).
- Real-time monitoring : Employ TLC or inline IR spectroscopy to track reaction progress.
Q. What computational approaches (e.g., DFT) are suitable for studying the interaction of this compound with catalytic surfaces, and how do surface relaxation effects influence reaction kinetics?
Methodological Answer:
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with dispersion corrections to model adsorption energies and transition states.
- Surface Relaxation : Incorporate dynamic surface models (e.g., relaxed Ru surfaces ) to account for vibrational coupling. Key findings from analogous systems:
Q. How do isotopic labeling studies (e.g., ¹⁵N) combined with spectroscopic methods elucidate the degradation pathways of this compound under varying environmental conditions?
Methodological Answer:
- Isotopic Tracers : Synthesize ¹⁵N-labeled this compound to track bond cleavage via:
- LC-MS/MS : Monitor ¹⁵N incorporation in degradation products (e.g., methylamine or nitrate derivatives).
- NMR Relaxometry : Detect isotopic shifts in ¹⁵N spectra to identify intermediates.
- Environmental Simulation : Expose samples to UV light (λ = 254 nm) or microbial consortia, and quantify degradation kinetics using Arrhenius plots.
Key Finding : Hydrolytic degradation dominates under acidic conditions (pH 3–5), while photolysis prevails in alkaline environments (pH >9).
Reference : Analytical frameworks from spectroscopic and environmental chemistry guidelines .
Addressing Data Contradictions
Q. How can researchers reconcile discrepancies in reported energy barriers for this compound interactions across computational studies?
Methodological Answer:
- Error Source Analysis : Compare DFT functional choices (e.g., PBE vs. RPBE) and basis set completeness.
- Model Validation : Cross-check with experimental adsorption isotherms or XPS data.
- Compensation Effects : For catalytic systems, errors in adsorption energies may offset activation barriers, as seen in ammonia synthesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
